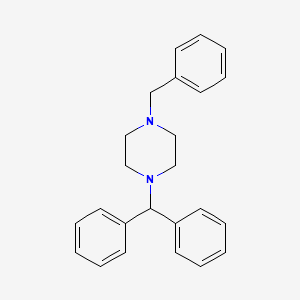

1-benzhydryl-4-benzylpiperazine

Description

Contextualization within the Piperazine (B1678402) Chemical Class

The piperazine nucleus is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.net This scaffold is considered a "privileged structure" in medicinal chemistry because it is a common feature in numerous biologically active compounds across various therapeutic areas. researchgate.netnih.gov Piperazine and its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, antimalarial, antipsychotic, and antidepressant properties. nih.govpsu.edu

The versatility of the piperazine ring allows for the introduction of different substituents at its two nitrogen atoms, leading to a vast library of compounds with diverse biological effects. 1-Benzhydryl-4-benzylpiperazine is a disubstituted piperazine, meaning both nitrogen atoms of the piperazine core are bonded to other molecular groups.

Historical Perspective of Benzhydrylpiperazine Derivatives in Medicinal Chemistry

The benzhydrylpiperazine scaffold, also known as diphenylmethylpiperazine, has a notable history in drug development. wikipedia.org This class of compounds, characterized by a piperazine ring attached to a benzhydryl group, has yielded several important therapeutic agents. psu.edu

Historically, benzhydrylpiperazine derivatives have been prominent as antihistaminic and anticholinergic drugs. psu.edu A well-known example is cyclizine, a methylated derivative of benzhydrylpiperazine, which is used to treat motion sickness. wikipedia.orgeuropa.eu The pharmacological potential of this class extends beyond antihistaminic effects, with research exploring their utility as anticonvulsants, antibacterials, and antifungals. psu.edu The development of these derivatives highlights the significance of the benzhydrylpiperazine core as a versatile lead structure for designing new bioactive agents. psu.edu

Significance of the Benzhydryl and Benzyl (B1604629) Moieties in Pharmaceutical Scaffolds

The benzhydryl and benzyl groups are crucial components that contribute to the pharmacological profiles of many drug molecules.

The benzhydryl group , consisting of two phenyl rings attached to a single carbon, is a key pharmacophore in a variety of therapeutic agents. Its presence is often associated with antihistaminic and anticholinergic activities. psu.edu The bulky and lipophilic nature of the benzhydryl moiety can facilitate interactions with biological targets.

The benzyl group , a phenyl ring attached to a methylene (B1212753) bridge, also plays a vital role in medicinal chemistry. nih.gov It can be found in a range of compounds with diverse biological activities, including anti-ulcer agents. nih.gov In synthetic chemistry, the benzyl group is often used as a protective group for amines because it can be easily removed by hydrogenolysis. orgsyn.org Benzylpiperazine (BZP) itself has been studied for its stimulant properties, acting on the serotonergic and dopaminergic systems. researchgate.netwikipedia.org

The combination of both the benzhydryl and benzyl moieties on a piperazine scaffold, as seen in this compound, suggests a potential for complex pharmacological activity, drawing from the properties of both substituents.

Overview of Research Trajectories for this compound

While direct and extensive research specifically on this compound is not widely published, its research trajectories can be inferred from studies on its parent structures and related derivatives.

Investigations into benzhydrylpiperazine derivatives have focused on their potential as dual inhibitors of COX-2/5-LOX, which have applications in treating inflammation and cancer. nih.gov Furthermore, research has explored their use in developing novel hybrids with enhanced pharmaceutical and pharmacokinetic properties, for example, by coupling them with other chemical entities like nitrobenzenesulfonamides to create potential anti-tuberculosis agents. nih.gov

On the other hand, research on benzylpiperazine (BZP) and its derivatives has often centered on their stimulant and psychoactive effects. europa.euwikipedia.org BZP was initially investigated as a potential antidepressant but was abandoned due to its amphetamine-like properties. wikipedia.orgservice.gov.uk The compound and its relatives have been a focus of toxicological and pharmacological studies due to their recreational use. researchgate.netwikipedia.org

Given these precedents, potential research directions for this compound could include:

Synthesis and Pharmacological Screening: The synthesis of this compound and related compounds to evaluate their biological activities, drawing on the known properties of both benzhydrylpiperazines and benzylpiperazines. This could involve screening for anti-inflammatory, antihistaminic, or central nervous system effects.

Medicinal Chemistry Modifications: Using this compound as a scaffold to create new derivatives with tailored properties. This could involve modifying the phenyl rings of the benzhydryl and benzyl groups to fine-tune activity and selectivity.

Enzyme Inhibition Studies: Based on findings for other benzhydrylpiperazine derivatives, investigating the potential of this compound to inhibit enzymes like the microsomal monooxygenase system. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-benzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2/c1-4-10-21(11-5-1)20-25-16-18-26(19-17-25)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24H,16-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAJKNGLESWEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Benzhydryl 4 Benzylpiperazine

Established Synthetic Routes for 1-Benzhydryl-4-benzylpiperazine

The construction of the this compound molecule is centered around the strategic formation of the bond between the piperazine (B1678402) nitrogen and the benzyl (B1604629) group. The following sections detail the most common and effective methods to achieve this transformation.

Reductive Amination Approaches

Reductive amination stands as a prominent method for the C-N bond formation in the synthesis of this compound. This reaction typically involves the condensation of the secondary amine, 1-benzhydrylpiperazine (B193184), with benzaldehyde or its derivatives to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

The reaction is often carried out as a one-pot procedure, offering operational simplicity. A variety of reducing agents can be employed, with the selection influencing the reaction conditions and compatibility with different functional groups. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For instance, the reaction can be performed using cobalt-containing composites as catalysts under hydrogen pressure. In a typical procedure, a mixture of the benzaldehyde, an amine, and the catalyst in a solvent like methanol (B129727) is heated under hydrogen pressure. mdpi.com

The general pathway for the reductive amination of benzaldehyde and an amine can be visualized as a two-step process: the formation of a Schiff base followed by its reduction. researchgate.net The efficiency of this method makes it a favored approach in combinatorial chemistry for the generation of diverse libraries of N-substituted piperazines.

Table 1: Examples of Reductive Amination Conditions

| Amine | Aldehyde/Ketone | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Thiamine hydrochloride/NaBH₄ | Thiamine hydrochloride | Solvent-free | 60 | 98 researchgate.net |

| Benzylamine | Benzaldehyde | Ammonia-borane | Ti(OiPr)₄ | - | - | - purdue.edu |

| n-Butylamine | p-Methoxybenzaldehyde | H₂ | Co-Im/SiO₂ | Methanol | 100 | 96 mdpi.com |

| n-Butylamine | p-Chlorobenzaldehyde | H₂ | Co-DAB/SiO₂-1 | Methanol | 100 | 89 mdpi.com |

This table presents a selection of reductive amination reactions to illustrate the variety of conditions and substrates, not the specific synthesis of this compound for which a direct literature precedent under these exact conditions was not identified in the provided search results.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct and widely used method for the N-alkylation of 1-benzhydrylpiperazine. This approach involves the reaction of the nucleophilic secondary amine of 1-benzhydrylpiperazine with an electrophilic benzyl derivative, typically a benzyl halide (e.g., benzyl chloride or benzyl bromide).

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate and triethylamine (B128534). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). ijpsr.comtandfonline.com For example, 1-benzhydrylpiperazine can be reacted with various acyl chlorides in the presence of triethylamine in dichloromethane to yield the corresponding amide derivatives. ijpsr.com Similarly, reaction with substituted benzyl chlorides in the presence of a base like potassium carbonate in a suitable solvent is a common practice. echemi.com

The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the substitution pattern of the benzyl halide. For instance, unsubstituted benzyl chloride tends to favor an Sₙ2 mechanism, while substituted benzyl chlorides, such as p-methoxybenzyl chloride, may favor an Sₙ1 pathway. echemi.com

Table 2: Conditions for Nucleophilic Substitution of 1-Benzhydrylpiperazine Derivatives

| Electrophile | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Various Acyl Chlorides | Triethylamine | Dichloromethane | - | ijpsr.com |

| Benzhydryl chloride | Anhydrous K₂CO₃ | N,N-Dimethylformamide | - | ijpsr.com |

| Substituted Benzoyl Chlorides | - | - | - | tandfonline.com |

| Benzyl chloride | K₂CO₃ | Ethanol (B145695) | 80 (Microwave) | echemi.com |

| Benzhydryl Halogenide | KOH | Two-phase system | 90-95 | juniperpublishers.com |

Mitsunobu Reaction Protocols

The Mitsunobu reaction offers a powerful and versatile method for the synthesis of this compound from benzyl alcohol. This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including amines, through a redox-condensation process. organic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of synthesizing this compound, 1-benzhydrylpiperazine acts as the nucleophile that displaces the activated hydroxyl group of benzyl alcohol. A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is relevant when using chiral alcohols. organic-chemistry.org

The mechanism involves the formation of a phosphonium intermediate from the reaction of the phosphine and the azodicarboxylate. This intermediate then activates the alcohol, making it a good leaving group for subsequent nucleophilic attack by the amine. organic-chemistry.org While highly effective, a notable drawback of the traditional Mitsunobu reaction is the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification. acs.org Recent advancements have focused on developing new reagents to simplify the removal of these byproducts. acs.org

It's important to note that the nucleophile in a Mitsunobu reaction should be sufficiently acidic (typically with a pKa less than 13) to protonate the azodicarboxylate and prevent side reactions. wikipedia.org While secondary amines can be used, their basicity can sometimes pose a challenge. However, novel protocols have been developed to extend the scope of the Mitsunobu reaction to include more basic amine nucleophiles. acs.org

Precursor Compound Synthesis and Derivatization

The efficient synthesis of this compound relies on the availability of its key precursors: 1-benzhydrylpiperazine and a suitable benzylating agent, such as a benzyl halide or a benzaldehyde derivative.

Synthesis of 1-Benzhydrylpiperazine Intermediates

The primary intermediate, 1-benzhydrylpiperazine, is commonly synthesized through the nucleophilic substitution reaction between piperazine and a benzhydryl halide, such as benzhydryl chloride or bromide. ijpsr.comtandfonline.com

In a typical procedure, piperazine is reacted with benzhydryl chloride in a solvent like dimethylformamide (DMF) in the presence of a base such as anhydrous potassium carbonate. The reaction mixture is heated to drive the reaction to completion. ijpsr.comtandfonline.com An alternative method involves reacting piperazine with diphenylmethyl bromide and potassium carbonate in toluene at reflux. acs.org

The synthesis of 1-benzhydrylpiperazine can also be achieved by first reacting benzaldehyde with phenylmagnesium bromide to form benzhydrol, which is then converted to benzhydryl chloride using thionyl chloride. The resulting benzhydryl chloride is subsequently reacted with piperazine. tandfonline.com

Table 3: Synthesis of 1-Benzhydrylpiperazine

| Benzhydryl Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Benzhydryl chloride | Anhydrous K₂CO₃ | N,N-Dimethylformamide | - | ijpsr.com |

| Benzhydryl chloride | Anhydrous K₂CO₃ | N,N-Dimethylformamide | 80 | tandfonline.com |

| Diphenylmethyl bromide | K₂CO₃ | Toluene | 110 (Reflux) | acs.org |

| Benzhydryl chloride (from Benzhydrol) | Anhydrous K₂CO₃ | N,N-Dimethylformamide | 80 | tandfonline.com |

Preparation of Benzyl Halide and Aldehyde Derivatives

The benzylating agents, namely benzyl halides and benzaldehydes, can be prepared through various established methods, allowing for the introduction of a wide range of substituents on the benzyl moiety.

Benzyl Halides: Substituted benzyl halides are often synthesized from the corresponding toluenes. A common method is the free-radical halogenation of the methyl group of a toluene derivative. sci-hub.seacs.org This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, typically in a solvent like carbon tetrachloride. sci-hub.seacs.org Alternatively, direct chlorination of toluene using chlorine gas in the presence of sunlight or a UV lamp can yield benzyl chloride. researchgate.net

Benzaldehydes: Substituted benzaldehydes can be prepared from the corresponding benzoic acids. A versatile method involves the conversion of a benzoic acid to a Weinreb amide, which can then be reduced to the aldehyde. This approach allows for a one-pot reduction and subsequent cross-coupling to introduce further diversity. acs.org Another route involves the reduction of benzoic acid to benzyl alcohol, followed by oxidation to the benzaldehyde. louisville.edu

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of the synthesis of this compound to maximize the yield of the desired product and minimize the formation of impurities. Key parameters that are typically optimized include the choice of solvent, base, temperature, reaction time, and the stoichiometry of the reactants.

Solvent Selection: The choice of solvent can significantly influence the rate and outcome of the N-alkylation reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can dissolve the reactants and effectively solvate the cations formed during the reaction, thereby promoting the nucleophilic substitution. In some cases, alcohols like ethanol or isopropanol can also be used.

Role of a Base: A base is typically required to neutralize the hydrohalic acid (e.g., HCl) that is formed as a by-product of the reaction. The presence of this acid can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Common bases used include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can affect the reaction rate and the formation of by-products.

Temperature and Reaction Time: The reaction temperature is a crucial parameter to control. Higher temperatures generally increase the reaction rate but can also lead to the formation of more by-products. Therefore, the temperature is often optimized to achieve a reasonable reaction rate while maintaining high selectivity. The reaction time is monitored to ensure the completion of the reaction, which is often tracked using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry and Control of By-products: A common challenge in the synthesis of unsymmetrically disubstituted piperazines is the formation of the symmetrically disubstituted by-product, in this case, 1,4-dibenzylpiperazine (B181160) or 1,4-dibenzhydrylpiperazine, depending on the synthetic route. The formation of these by-products can be minimized by carefully controlling the stoichiometry of the reactants. For instance, when alkylating 1-benzylpiperazine (B3395278) with benzhydryl chloride, using a slight excess of the 1-benzylpiperazine can help to ensure that the benzhydryl chloride reacts with the desired starting material rather than the product.

A detailed example of optimized conditions for the synthesis of a key precursor, 1-benzylpiperazine, highlights the high yields achievable in these types of reactions. In a well-established procedure, the reaction of piperazine with benzyl chloride in ethanol at a controlled temperature leads to the formation of 1-benzylpiperazine dihydrochloride in high yield.

| Parameter | Condition | Yield (%) | Reference |

| Reactants | Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Benzyl chloride | Organic Syntheses | |

| Solvent | Absolute Ethanol | Organic Syntheses | |

| Temperature | 65 °C | Organic Syntheses | |

| Reaction Time | 30 minutes | Organic Syntheses | |

| Product | 1-Benzylpiperazine dihydrochloride | 93-95 | Organic Syntheses |

This interactive table showcases the optimized reaction conditions for the synthesis of the precursor 1-benzylpiperazine, demonstrating the high yields that can be obtained under controlled conditions.

Stereoselective Synthesis of Isomeric Forms (E/Z) of Related Derivatives

The concept of E/Z isomerism is related to the geometry around a double bond and is therefore not applicable to the saturated heterocyclic ring of this compound. However, the principles of stereoselective synthesis are highly relevant to derivatives of this compound, particularly concerning the potential for chirality.

Chirality in derivatives of this compound can arise from several sources:

Chiral Benzhydryl Group: If the two phenyl rings of the benzhydryl moiety are substituted with different groups, the methine carbon becomes a stereocenter.

Substituents on the Piperazine Ring: Introduction of substituents on the carbon atoms of the piperazine ring can create one or more stereocenters.

The synthesis of enantiomerically pure piperazine derivatives is of significant interest in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. Several strategies for the asymmetric synthesis of chiral piperazines have been developed:

Use of Chiral Starting Materials: A common approach is to start the synthesis from a readily available chiral precursor, such as an amino acid. For example, chiral amino acids can be used to construct the piperazine ring, thereby establishing the desired stereochemistry from the outset.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can enable the enantioselective transformation of a prochiral substrate into a chiral product. This approach is often highly efficient, as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.

For instance, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. These methods allow for the preparation of piperazine derivatives with high enantiomeric excess (ee).

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as improving atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste generation.

Atom Economy: The traditional N-alkylation of piperazines with alkyl halides often has a lower atom economy, as a stoichiometric amount of a base is consumed and a salt by-product is generated. Alternative methods that improve atom economy include catalytic approaches. For example, the use of alcohols as alkylating agents in a "hydrogen borrowing" or "hydrogen auto-transfer" catalytic cycle is a greener alternative to alkyl halides. In such a process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the piperazine, with water being the only by-product.

Safer Solvents and Reagents: A key goal of green chemistry is to replace hazardous solvents with more environmentally benign alternatives. This could involve using water, supercritical fluids, or ionic liquids as reaction media. For the synthesis of piperazine derivatives, research has explored the use of greener solvents and, in some cases, solvent-free conditions. Additionally, replacing toxic and hazardous reagents with safer alternatives is a priority. For example, dimethyl carbonate can sometimes be used as a greener methylating agent in place of methyl halides.

Catalysis: The use of catalysts is a cornerstone of green chemistry, as it can lead to more efficient reactions with less waste. Both homogeneous and heterogeneous catalysts can be employed for the N-alkylation of amines. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. Photoredox catalysis is an emerging green technology that uses visible light to promote chemical reactions, often under mild conditions. This has been applied to the C-H functionalization of piperazines, offering new routes to substituted derivatives.

Process Intensification: One-pot synthesis, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates, can significantly reduce solvent use, energy consumption, and waste generation. Designing a synthetic route to this compound that involves a one-pot procedure would be a significant step towards a greener process. Microwave-assisted and ultrasound-assisted synthesis are other techniques that can often reduce reaction times and improve energy efficiency.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Structural Characterization and Conformational Analysis of 1 Benzhydryl 4 Benzylpiperazine

X-ray Crystallography of 1-Benzhydryl-4-benzylpiperazine and its Derivatives

The crystal structure of this compound has been determined to crystallize in the monoclinic system with the space group Pn. researchgate.net The asymmetric unit contains one molecule of the compound.

Studies on various derivatives of 1-benzhydrylpiperazine (B193184) reveal a prevalence of the monoclinic crystal system. For instance, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine crystallizes in the monoclinic space group P21/c. researchgate.net Similarly, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine also adopts a monoclinic system with the P21/c space group. researchgate.net Another derivative, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, crystallizes in the monoclinic space group C2/c. researchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound | Monoclinic | Pn | researchgate.net |

| 1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine | Monoclinic | P21/c | researchgate.net |

| 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine | Monoclinic | P21/c | researchgate.net |

| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | Monoclinic | C2/c | researchgate.net |

| 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine | Not specified | Not specified | iucr.org |

The crystal packing of this compound is influenced by multiple intermolecular non-bonding interactions. researchgate.net In the crystal structures of its derivatives, such as the sulfonyl-substituted analogs, weak intermolecular hydrogen bonds of the C–H···O type are observed, which contribute to the stabilization of the crystal structure. researchgate.netiucr.org For example, in the crystal of 1,4-bis(4-cyanobenzyl)piperazine, the packing is dominated by weak C—H···N and C—H···π interactions, which link the molecules into extended chains and layers. researchgate.net The packing in the crystal lattice of 1-(2-methoxyphenyl)piperazinium 3,5-dinitrosalicylate features N—H···O and C—H···O hydrogen bonds, leading to the formation of a sandwich-like arrangement. nih.gov

Dihedral angles provide critical information about the relative orientation of different planar fragments within a molecule. In the solid-state structure of 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, the dihedral angle between the two phenyl rings of the benzhydryl group is 65.9 (1)°. iucr.org The least-squares plane of the piperazine (B1678402) ring (defined by its four carbon atoms) forms dihedral angles of 76.2 (1)° and 72.9 (2)° with the two phenyl rings. iucr.org The orientation of the substituents on the piperazine ring is also described by torsion angles. For instance, in 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine, the torsion angles for S7—N1—C2—C3 and C17—N4—C5—C6 are 166.6 (2)° and -177.4 (2)°, respectively, indicating antiperiplanar conformations. iucr.org

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable information about the structure and dynamics in solution.

For 1-benzylpiperazine (B3395278), the protons of the benzyl (B1604629) group's phenyl ring typically appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the piperazine nitrogen resonate as a singlet at around δ 3.5 ppm. The piperazine ring protons appear as two broad multiplets, corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the secondary amine. chemicalbook.com

In a related compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the piperazine ring protons appear as broad singlets at δ 3.84 (4H) and δ 2.54 (4H). researchgate.net The ¹³C NMR spectrum of 1-benzylpiperazine shows the benzylic carbon at approximately 63 ppm, while the piperazine carbons resonate around 53 and 46 ppm. The aromatic carbons appear in the range of 127-138 ppm. chemicalbook.com

| Group | ¹H Chemical Shift (ppm) (Exemplar Compound) | ¹³C Chemical Shift (ppm) (Exemplar Compound) | Reference |

|---|---|---|---|

| Aromatic Protons (Phenyl/Benzhydryl) | ~7.2-7.4 (1-Benzylpiperazine) | ~127-138 (1-Benzylpiperazine) | chemicalbook.comchemicalbook.com |

| Benzylic Protons (-CH₂-Ph) | ~3.5 (1-Benzylpiperazine) | ~63 (1-Benzylpiperazine) | chemicalbook.comchemicalbook.com |

| Piperazine Protons (-CH₂-N-CH₂-) | ~2.4-2.9 (1-Benzylpiperazine) | ~46, 53 (1-Benzylpiperazine) | chemicalbook.comchemicalbook.com |

| Methine Proton (-CHPh₂) | Expected downfield of benzylic protons | Expected downfield of benzylic carbon | N/A |

Stereochemical Elucidation of Related Derivatives

The stereochemistry of this compound is centered on the benzhydryl moiety. The carbon atom attached to two phenyl rings and the piperazine nitrogen is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers. While specific studies on the stereochemical resolution of this compound are not prevalent, the analytical principles are well-established through research on related, complex piperazine derivatives.

The elucidation of such stereochemistry typically involves chiral chromatography to separate the enantiomers, followed by spectroscopic analysis. Furthermore, advanced NMR techniques, similar to those used for other asymmetrically substituted piperazines, can provide insight into the compound's conformational behavior in solution. nih.govrsc.orgrsc.org Studies on related piperazine compounds have shown that even in achiral structures, the piperazine ring can adopt different chair conformations, leading to complex NMR spectra due to slow interconversion on the NMR timescale. rsc.orgchemrxiv.org For this compound, the bulky benzhydryl and benzyl substituents would significantly influence the dynamics of this ring inversion.

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline solids. For this compound, ssNMR would be invaluable for studying its solid-state properties, such as polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize them.

Research on other piperazine derivatives has demonstrated that molecules can adopt different conformations in the solid state compared to in solution. nih.govresearchgate.net In some crystal structures of related compounds, it has been observed that two different conformers can coexist in the unit cell. nih.govresearchgate.net Cross-Polarization Magic Angle Spinning (CP-MAS) is a common ssNMR experiment used to obtain high-resolution spectra of carbon-13 nuclei in the solid state. This technique would allow for the characterization of the local environment of each carbon atom in the this compound molecule, providing insights into intermolecular packing and the conformation of the piperazine ring and its bulky substituents in the crystalline lattice.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would provide its molecular ion peak and a series of fragment ions that are characteristic of its structure.

The fragmentation of this compound is predicted to occur at the weakest bonds, primarily the C-N bonds connecting the substituents to the piperazine ring. The major fragmentation pathways would involve the formation of stable carbocations. Key predicted fragmentation events include:

Formation of the Benzhydryl Cation: Cleavage of the bond between the piperazine nitrogen and the benzhydryl group results in the highly stable diphenylmethyl (benzhydryl) cation at a mass-to-charge ratio (m/z) of 167.

Formation of the Tropylium (B1234903) Cation: Cleavage of the bond between the other piperazine nitrogen and the benzyl group leads to the formation of the benzyl cation, which often rearranges to the very stable tropylium cation, observed at m/z 91. nih.gov

Piperazine Ring Fragmentation: Subsequent or alternative fragmentation of the piperazine ring itself would produce a series of smaller ions.

These fragmentation patterns are consistent with those observed for related structures like 1-benzylpiperazine (BZP) and 1-benzhydryl-piperazine (BHP). researchgate.netresearchgate.net

| Predicted Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|---|

| Benzhydryl Cation | [C₁₃H₁₁]⁺ | 167 | Cleavage of the N-benzhydryl bond |

| Tropylium Cation | [C₇H₇]⁺ | 91 | Cleavage of the N-benzyl bond |

| [M-C₇H₇]⁺ | [C₁₈H₂₁N₂]⁺ | 265 | Loss of the benzyl group from the molecular ion |

| [M-C₁₃H₁₁]⁺ | [C₁₂H₁₇N₂]⁺ | 189 | Loss of the benzhydryl group from the molecular ion |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. While a specific spectrum for this compound is not publicly cataloged, the expected peaks can be predicted based on its structure and data from analogous compounds like BZP. nih.govnist.gov

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the two phenyl rings of the benzhydryl group and the phenyl ring of the benzyl group.

Aliphatic C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region arise from the C-H bonds of the piperazine ring and the methylene (B1212753) bridge of the benzyl group.

Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretch: The stretching vibrations of the tertiary amine C-N bonds are typically found in the fingerprint region, between 1000 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aliphatic C-H | Bend | 1350 - 1450 |

| Tertiary Amine C-N | Stretch | 1000 - 1300 |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 |

Computational Chemistry and Theoretical Modeling of 1 Benzhydryl 4 Benzylpiperazine

Molecular Docking Studies of 1-Benzhydryl-4-benzylpiperazine and Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug design, it is used to model the interaction between a ligand, such as this compound, and its receptor, predicting binding affinity and mode.

Molecular docking studies have been crucial in understanding the potential psychoactive effects of piperazine (B1678402) derivatives. Research on 1-benzhydryl-piperazine (BHP), a close analogue of this compound, revealed its binding affinity for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netresearchgate.net These studies indicated that BHP exhibits a superior binding affinity for these receptors compared to the prohibited narcotic agent 1-benzyl-piperazine (BZP), suggesting potent psychoactive effects. researchgate.netresearchgate.net The primary interactions stabilizing the ligand-receptor complex include hydrogen bonding and π-π stacking interactions. researchgate.net

In broader studies of benzylpiperazine derivatives, analogues have been designed and evaluated for their affinity towards other targets, such as the σ1 and σ2 receptors. nih.gov For instance, a series of N-substituted benzylpiperazine derivatives showed varying affinities for the σ1 receptor, with Ki values ranging from the low nanomolar to micromolar scale. nih.gov The structure-affinity relationships derived from these studies suggest that modifications to the piperazine core and its substituents significantly influence receptor binding. nih.gov For example, in a series of 1-benzhydryl-piperazine derivatives with a xanthine (B1682287) moiety, one compound demonstrated a high affinity of 58.6 nM for the 5-HT2A receptor. researchgate.net

| Compound/Analogue | Target Receptor(s) | Key Findings |

| 1-Benzhydryl-piperazine (BHP) | Dopamine and Serotonin Receptors | Superior binding affinity and stability compared to 1-benzyl-piperazine (BZP), indicating potent psychoactive effects. researchgate.netresearchgate.net |

| 1-Benzhydryl-piperazine derivative | 5-HT2A Receptor | Showed a high affinity (Ki = 58.6 nM) and a 34-fold selectivity for the 5-HT2A receptor. researchgate.net |

| Benzylpiperazine Derivatives | σ1 Receptor | A newly designed series showed high affinity, with one compound having a Ki of 1.6 nM and high selectivity over the σ2 receptor. nih.gov |

The stability of the interaction between a ligand and its receptor is a key determinant of its biological activity. For 1-benzhydryl-piperazine (BHP), molecular docking studies have not only predicted its binding mode but also confirmed the stability of the complex it forms with dopamine and serotonin receptors. researchgate.netresearchgate.net Molecular dynamics simulations further supported these findings, highlighting the robustness of the binding. researchgate.netresearchgate.net The stability is maintained through persistent interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. researchgate.net In studies of other piperazine derivatives, low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from simulations are indicative of strong and stable interactions, which supports high binding affinity and potential biological activity. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. jksus.org These methods can determine optimized molecular geometry, electronic structure, and reactivity descriptors. jksus.org For piperazine derivatives, DFT calculations using functionals like B3LYP-D and WB97XD with a standard 6-311++G** basis set have been used to optimize geometries and reproduce experimental bond lengths and angles with accuracy. jksus.org

Analyses such as Atoms-in-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) can be performed on the DFT-optimized structures to study intramolecular and intermolecular interactions, including hydrogen bonds. jksus.org Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding electronic exchanges between donor and acceptor orbitals within the molecule. jksus.org The calculation of the molecular electrostatic potential surface identifies nucleophilic and electrophilic sites, which are crucial for predicting intermolecular interactions. jksus.org While specific DFT studies on this compound are not widely published, the methodologies applied to similar structures like 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate provide a framework for understanding its electronic characteristics and reactivity. jksus.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide detailed information on conformational flexibility and the stability of the ligand-receptor complex. researchgate.netmdpi.com

In studies of the closely related 1-benzhydryl-piperazine (BHP), MD simulations were used to complement molecular docking results. researchgate.netresearchgate.net These simulations elucidated the interaction patterns between BHP and its target receptors (dopamine and serotonin), confirming robust binding and stability within the receptor's active site. researchgate.netresearchgate.net Key interactions, including hydrogen bonding and π-π stacking, were observed to be maintained throughout the simulation, which further supports the high binding affinity predicted by docking studies. researchgate.net Such simulations are critical for validating docking poses and understanding the dynamic nature of the ligand-receptor interactions that govern biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov This approach is used to predict the activity of new compounds and to understand which molecular properties are critical for their effects.

A QSAR study was performed on a series of 1-benzhydryl-piperazine derivatives containing a xanthine moiety to rationalize their affinity for 5-HT1A and 5-HT2A serotonin receptors. researchgate.net The study found that different molecular descriptors were important for affinity to each receptor subtype. researchgate.net

For 5-HT1A receptor affinity , the model indicated that the shape of the molecule (described by ovality and the number of circuits), the distribution of electron density (partial charges at piperazine N1 and xanthine N1), and the charge transfer ability (HOMO energy) were the most significant factors. researchgate.net

For 5-HT2A receptor affinity , the model showed that lipophilicity and the distribution of electron density (partial charges at piperazine N4 and xanthine O6) were the key determinants. researchgate.net

These QSAR models align well with known pharmacophore models for these receptors and provide a framework for designing new derivatives with improved affinity and selectivity. researchgate.net The use of Partial Least Squares (PLS) regression is a common statistical method in such studies to build the predictive models. nih.gov

| Receptor Target | Key QSAR Descriptors Influencing Affinity |

| 5-HT1A | Molecular Shape (Ovality, number of circuits), Electron Density (Partial charges at piperazine N1, xanthine N1), Charge Transfer (HOMO energy). researchgate.net |

| 5-HT2A | Lipophilicity, Electron Density (Partial charges at piperazine N4, xanthine O6). researchgate.net |

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov

For benzhydryl piperazine derivatives, pharmacophore models have been generated to guide the synthesis of novel compounds with desired activities, such as anticonvulsant properties. researchgate.net These models are built using a set of known active compounds and can then be used to screen virtual libraries for new potential ligands or to guide the de novo design of entirely new molecules. researchgate.netnih.gov The versatile piperazine structure is amenable to modification, allowing for the strategic placement of functional groups to match the features of a pharmacophore model, thereby improving target affinity and specificity. researchgate.net

Further validation of pharmacophore models is often achieved by synthesizing and testing new compounds designed based on the model's predictions. nih.gov For example, a pharmacophore model for alpha(1)-adrenoceptor antagonists was successfully tested and validated using a series of newly synthesized arylpiperazine derivatives, confirming the model's predictive power and robustness. nih.gov

Prediction of Bioactive Conformations

The prediction of bioactive conformations is a critical aspect of computational chemistry, aiming to determine the three-dimensional arrangement a molecule adopts when it interacts with its biological target, such as a receptor or enzyme. For this compound, while direct crystallographic or comprehensive modeling studies on the specific compound are not extensively available in the public domain, significant insights can be drawn from computational analyses of its close structural analogs. These studies help to construct a theoretical framework for understanding its likely spatial orientation and key pharmacophoric features required for biological activity.

Research on derivatives and related structures indicates that the conformational flexibility of the piperazine ring and the spatial orientation of its bulky benzhydryl and benzyl (B1604629) substituents are key determinants of receptor interaction.

Conformational Analysis of the Piperazine Core

Studies on derivatives such as 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine and 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine have confirmed through X-ray crystallography that the central piperazine ring predominantly adopts a stable chair conformation. This conformation is a recurring structural motif in many biologically active piperazine derivatives, as it minimizes steric strain. It is therefore highly probable that the piperazine core of this compound also exists in a chair conformation. The key variables for its bioactive conformation then become the orientation of the equatorial and axial positions of the N1-benzhydryl and N4-benzyl groups.

Modeling Studies on Structural Analogs

Significant computational work has been performed on analogs where the core structure of this compound is systematically modified. These studies provide strong inferential data on its potential bioactive conformations.

A key example is the study of SL-3111 , or 1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine , a potent and selective agonist for the delta-opioid receptor. nih.gov Molecular modeling of SL-3111 and its analogs revealed that the piperazine scaffold plays a crucial role in the ligand-receptor interaction. The biological activities of these compounds showed a significant sensitivity to steric effects, particularly at position 2 of the piperazine ring. Researchers postulated that the bioactive conformation of these ligands is very close to their calculated minimal energy conformations. nih.gov The dramatic decrease in affinity observed with the introduction of bulky groups suggests that the specific spatial arrangement of the benzhydryl and benzyl moieties relative to the piperazine ring is critical for fitting into the receptor's binding pocket. nih.gov

Table 1: Biological Activity of SL-3111 Analogs at the δ-Opioid Receptor This table illustrates the impact of structural modifications on binding affinity, as discussed in the study of SL-3111.

| Compound | Modification from Parent Compound | δ-Opioid Receptor Affinity (Ki, nM) | Receptor Selectivity (μ/δ) |

|---|---|---|---|

| SL-3111 | Parent Compound | 0.16 | 3688 |

| 15b | Methyl group at position 2 of piperazine ring | 0.43 | 1837 |

| 15c | Benzyl group at position 2 of piperazine ring | 310 | >322 |

| 15d | Hydroxymethyl group at position 2 of piperazine ring | 1.5 | 1200 |

Furthermore, computational studies on 1-benzhydryl-piperazine as a "surface recognition group" in histone deacetylase (HDAC) inhibitors have highlighted its role in binding. nih.gov Structure-based molecular modeling was used to understand how the chemistry of the linker attached to the piperazine influences potency at the HDAC6 isoform. nih.gov This reinforces the idea that the benzhydryl-piperazine moiety is a key pharmacophoric element whose conformation is crucial for specific molecular recognition.

Research into a series of 1-aralkyl-4-benzylpiperazine derivatives as ligands for sigma (σ) receptors also provides valuable insights. ebi.ac.uk This work compared the binding affinities of piperazine-based compounds with their piperidine (B6355638) counterparts, concluding that the two scaffolds likely engage in different binding modes with the receptor. ebi.ac.uk This suggests that the presence of the second nitrogen atom in the piperazine ring is not just a structural spacer but an active participant in defining the bioactive conformation and interaction profile.

A generalized pharmacophore model for benzylpiperazine derivatives targeting the σ1 receptor proposes a structure with two hydrophobic regions located distally from a central, positively ionizable nitrogen atom. nih.gov The this compound structure fits this model well, with the benzhydryl and benzyl groups serving as the two hydrophobic domains and a piperazine nitrogen being the ionizable center. Molecular docking studies on related compounds like 1-benzhydryl-piperazine (BHP) have shown favorable binding affinity for dopamine and serotonin receptors, further indicating its potential for specific and stable interactions governed by its 3D structure. researchgate.net

The central piperazine ring likely adopts a rigid chair conformation.

The voluminous benzhydryl and benzyl groups create distinct hydrophobic domains whose spatial arrangement is critical for receptor binding.

The molecule fits established pharmacophore models for related targets, involving hydrophobic regions and a central basic nitrogen.

The piperazine scaffold is an active contributor to binding, likely engaging in specific interactions that differ from similar piperidine-based compounds. ebi.ac.uk

Future computational work, including molecular dynamics simulations and docking studies with specific receptor targets, would be required to refine these predictions and delineate the precise bioactive conformations of this compound.

Pharmacological Characterization and Mechanistic Insights of 1 Benzhydryl 4 Benzylpiperazine

Receptor Binding Profiles in In Vitro Systems

The 1-benzhydryl-4-benzylpiperazine framework is a key structural motif in ligands targeting several neurotransmitter systems. The following sections detail the binding affinities of derivatives of this compound at the dopamine (B1211576) transporter, delta-opioid receptors, and other significant central nervous system receptors.

Dopamine Transporter (DAT) Binding Affinity

Delta-Opioid Receptor Agonism

The this compound structure is a cornerstone for the development of potent and selective delta-opioid receptor (DOR) agonists. A notable example is the derivative SL-3111, which is [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine]. This compound has been identified as a high-affinity, selective non-peptide agonist for the DOR. nih.gov In vitro studies have demonstrated its significant binding affinity, showcasing the potential of the this compound scaffold in the design of ligands that modulate the opioid system. nih.gov

| Compound | Receptor | Binding Affinity (Ki) |

| SL-3111 | Delta-Opioid Receptor | 8 nM nih.gov |

Other Neurotransmitter Receptor Interactions (e.g., Serotonin (B10506), Noradrenaline, Alpha-Adrenergic)

The versatility of the arylpiperazine motif, a key component of this compound, extends to interactions with other crucial neurotransmitter receptors. While specific binding affinities for this compound at serotonin and noradrenaline transporters, as well as alpha-adrenergic receptors, are not extensively documented, the broader class of arylpiperazines is well-known for its activity at these sites. nih.gov For example, many arylpiperazine derivatives exhibit affinity for serotonin receptors, and some have been investigated as serotonin reuptake inhibitors. nih.gov Similarly, interactions with noradrenaline transporters and alpha-adrenergic receptors are common for this class of compounds, contributing to their complex pharmacological profiles. biomolther.orgnih.gov The specific contributions of the benzhydryl and benzyl (B1604629) moieties to these interactions would require further targeted studies.

Enzyme Inhibition and Activation Studies

Beyond receptor binding, derivatives of this compound have been shown to interact with key enzymes involved in cellular signaling and inflammation. The following sections explore the inhibitory activity of these compounds on histone deacetylases and cyclooxygenases.

Histone Deacetylase (HDAC) Inhibition and Selectivity

Recent research has identified the 1-benzhydrylpiperazine (B193184) moiety as a valuable surface recognition group for the design of histone deacetylase (HDAC) inhibitors. Several studies have synthesized and evaluated a series of HDAC inhibitors incorporating this scaffold. These investigations have revealed that by modifying the linker between the 1-benzhydrylpiperazine group and a zinc-binding group, it is possible to achieve potent and, in some cases, selective inhibition of HDAC isoforms. For instance, certain derivatives have demonstrated nanomolar IC50 values for HDAC6, an enzyme implicated in a variety of diseases, including cancer. The selectivity for specific HDAC isoforms is a critical aspect of developing targeted therapies with improved safety profiles.

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The this compound scaffold has also been utilized in the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. By simultaneously targeting both enzymes, these dual inhibitors aim to provide more effective anti-inflammatory action with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that certain benzhydrylpiperazine derivatives can potently inhibit both COX-2 and 5-LOX, with some compounds exhibiting IC50 values in the sub-micromolar range for COX-2.

| Compound Derivative Class | Enzyme | IC50 |

| Benzhydrylpiperazine-based | COX-2 | Sub-micromolar to low micromolar |

| Benzhydrylpiperazine-based | 5-LOX | Micromolar range |

Cellular Assays for Biological Activity

Antiproliferative Effects on Cancer Cell Lines (in vitro)

Derivatives of 1-benzhydrylpiperazine have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. nih.govresearchgate.net In one study, newly synthesized derivatives were evaluated for their effects on four human cancer cell lines: MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma), alongside a normal skin fibroblast cell line (NF-103). nih.gov The study found that four of the synthesized compounds exhibited significant growth inhibitory effects against all four cancer cell lines. nih.gov

Further research into 1-benzhydrylpiperazine-based histone deacetylase (HDAC) inhibitors revealed their anti-cancer potential in breast cancer cell lines, specifically MDA-MB-231 and MCF-7. mdpi.comnih.gov All tested compounds in this study were more effective at reducing the viability of MDA-MB-231 cells compared to MCF-7 cells. mdpi.com Notably, one compound, designated as 8b, significantly decreased the viability of both MDA-MB-231 and MCF-7 cells. mdpi.com Other derivatives of 1-(4-chlorobenzhydryl)piperazine (B1679854) have also shown cytotoxic effects against a panel of cancer cell lines, including those from the liver, breast, colon, stomach, and endometrium. nih.gov

The mechanism of action for the antiproliferative effects of piperazine (B1678402) analogues is thought to involve the inhibition of microtubule synthesis, which in turn inhibits cell cycle progression. nih.gov

Table 1: Antiproliferative Activity of 1-Benzhydrylpiperazine Derivatives

| Cell Line | Cancer Type | Compound Series | Observed Effect | Reference |

| MCF-7 | Breast Carcinoma | 1-benzhydrylpiperazine derivatives | Interesting growth inhibitory effects | nih.gov |

| HepG-2 | Hepatocellular Carcinoma | 1-benzhydrylpiperazine derivatives | Interesting growth inhibitory effects | nih.gov |

| HeLa | Cervix Carcinoma | 1-benzhydrylpiperazine derivatives | Interesting growth inhibitory effects | nih.gov |

| HT-29 | Colon Carcinoma | 1-benzhydrylpiperazine derivatives | Interesting growth inhibitory effects | nih.gov |

| MDA-MB-231 | Breast Cancer | 1-benzhydrylpiperazine-based HDAC inhibitors | Reduced cell viability | mdpi.com |

| MCF-7 | Breast Cancer | 1-benzhydrylpiperazine-based HDAC inhibitors | Reduced cell viability | mdpi.com |

| Various | Liver, Breast, Colon, Gastric, Endometrial | 1-(4-chlorobenzhydryl)piperazine derivatives | Cytotoxicity | nih.gov |

Anti-migratory and Anti-invasive Activities (in vitro)

In addition to their antiproliferative effects, 1-benzhydryl-piperazine-based HDAC inhibitors have been evaluated for their ability to inhibit cancer cell migration and invasion. mdpi.comnih.gov Studies using breast cancer cell lines have demonstrated the anti-migratory and anti-invasive properties of these compounds. mdpi.com These findings suggest that 1-benzhydrylpiperazine derivatives have the potential to not only inhibit tumor growth but also to prevent the spread of cancer cells to other parts of the body. chemrxiv.org

Induction of Apoptosis in Cell Models

A key mechanism through which piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that 1-benzhydryl-piperazine-based HDAC inhibitors can induce apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This was demonstrated by the time-dependent translocation of cell membrane phosphatidylserine, a hallmark of early apoptosis, in cells treated with these compounds. mdpi.com The ability of these compounds to trigger apoptosis is a crucial aspect of their potential as cancer therapeutics. nih.gov

In Vivo Pharmacological Effects in Animal Models (Excluding Clinical Human Data)

Anti-tumor and Anti-metastatic Efficacy in Zebrafish Xenograft Models

The in vivo efficacy of 1-benzhydrylpiperazine derivatives as anti-cancer agents has been investigated using zebrafish xenograft models. mdpi.comnih.gov In one study, a non-selective HDAC inhibitor based on the 1-benzhydryl piperazine scaffold demonstrated potent anti-tumor, anti-metastatic, and anti-angiogenic effects in a zebrafish MDA-MB-231 xenograft model. mdpi.comnih.gov This particular compound, identified as 8b, showed significant promise in inhibiting tumor growth and metastasis at low micromolar concentrations. chemrxiv.org Zebrafish xenografts provide a rapid and effective platform for screening the in vivo efficacy of potential cancer therapies, including their impact on metastasis. nih.gov

Table 2: In Vivo Effects of a 1-Benzhydrylpiperazine-Based HDAC Inhibitor (Compound 8b) in a Zebrafish Xenograft Model

| Animal Model | Cancer Cell Line | Observed Effects | Reference |

| Zebrafish Xenograft | MDA-MB-231 (Breast Cancer) | Potent anti-tumor, anti-metastatic, and anti-angiogenic effects | mdpi.comnih.gov |

Evaluation in Conditioned Avoidance Response (CAR) Tests

The conditioned avoidance response (CAR) test is a staple in behavioral pharmacology for evaluating the potential of compounds to treat psychosis. In this test, an animal learns to avoid an unpleasant stimulus by responding to a preceding neutral signal. A recent study investigated the effects of 1,4-dibenzylpiperazine (B181160) (DBZP), a structurally related compound to this compound, and found that it potentiated the acquisition of a passive-avoidance task. nih.gov This suggests that DBZP, and potentially similar piperazine derivatives, can influence learning and memory processes related to aversive stimuli. nih.gov

Further research has shown that while some piperazine derivatives like meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) tend to decrease locomotor activity, 1-benzylpiperazine (B3395278) (BZP) typically increases it, a characteristic shared with psychostimulants. nih.gov Interestingly, DBZP was found to decrease locomotor activity, aligning it more with the effects of mCPP and TFMPP in this specific assay. nih.gov This distinction in locomotor effects highlights the nuanced structure-activity relationships within the piperazine class.

Table 1: Comparative Effects of Piperazine Derivatives in Behavioral Assays

| Compound | Locomotor Activity | Conditioned Place Preference | Methamphetamine Discrimination |

| 1,4-dibenzylpiperazine (DBZP) | Decreased | No preference | Full substitution |

| meta-chlorophenylpiperazine (mCPP) | Decreased | No preference | Subthreshold responding |

| trifluoromethylphenylpiperazine (TFMPP) | Decreased | No preference | Subthreshold responding |

Data sourced from studies on mice and rats. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

The pharmacological effects of this compound and its analogs are rooted in their interactions with various components of the central nervous system at the molecular and cellular levels.

Neurotransmitter Release and Reuptake Modulation

1-Benzylpiperazine (BZP), a parent compound to the benzhydryl derivative, exhibits a complex mechanism of action involving multiple neurotransmitter systems. nih.gov It primarily enhances the release of dopamine and norepinephrine (B1679862) and inhibits their reuptake, leading to increased synaptic concentrations of these catecholamines. nih.govresearchgate.net This action is similar to that of amphetamines. wikipedia.orgnih.gov BZP also affects the serotonin system, though to a lesser extent, by acting as a serotonin reuptake transporter inhibitor and a non-selective serotonin receptor agonist. researchgate.netwikipedia.org This multifaceted interaction with monoamine neurotransmitters contributes to its stimulant and psychoactive properties. nih.govresearchgate.net

Specifically, BZP has a notable affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser degree, the serotonin transporter (SERT). wikipedia.org One study reported EC50 values for BZP-induced release via these transporters as 175 nM for DAT, 62 nM for NET, and 6050 nM for SERT. wikipedia.org This indicates a higher potency for norepinephrine and dopamine release compared to serotonin. Furthermore, BZP acts as an antagonist at the alpha2-adrenoreceptor, which further increases noradrenaline release by inhibiting negative feedback mechanisms. wikipedia.org

The structural analog, 1,4-dibenzylpiperazine (DBZP), is thought to possess both dopaminergic and serotonergic effects, as suggested by its ability to substitute for methamphetamine in drug discrimination studies while also decreasing locomotor activity. nih.gov

Table 2: Potency of 1-Benzylpiperazine (BZP) in Eliciting Neurotransmitter Release

| Transporter | EC50 (nM) |

| Dopamine Transporter (DAT) | 175 |

| Norepinephrine Transporter (NET) | 62 |

| Serotonin Transporter (SERT) | 6050 |

EC50 values represent the concentration of BZP required to elicit a half-maximal release of the respective neurotransmitter. wikipedia.org

Epigenetic Modulation of Gene Expression Pathways

Currently, there is a lack of direct scientific evidence specifically detailing the epigenetic modulation of gene expression pathways by this compound. While research has extensively covered its pharmacological actions on neurotransmitter systems, the investigation into its potential influence on epigenetic mechanisms, such as DNA methylation and histone modification, remains an area for future exploration. The long-term neurological consequences and potential for addiction associated with related piperazine compounds suggest that investigating their impact on gene expression could provide valuable insights into their lasting effects on brain function and behavior. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 1 Benzhydryl 4 Benzylpiperazine Analogues

Systematic Modification of the Benzhydryl Moiety

The benzhydryl moiety, with its two phenyl rings, is a crucial pharmacophoric element in this class of compounds, engaging in hydrophobic and van der Waals interactions with target proteins. Systematic modifications of this group have been instrumental in optimizing the biological activity of these analogues.

Research into sigma (σ) receptor ligands has demonstrated the importance of the aralkyl moiety, which is analogous to the benzhydryl group, in determining affinity and selectivity. A series of aralkyl derivatives of 4-benzylpiperazine were synthesized and evaluated for their binding to σ1 and σ2 receptors. The affinity of these compounds varied significantly, with σ2/σ1 selectivity ratios ranging from 0.1 to 9, highlighting the profound impact of the aralkyl group's nature on receptor interaction. dntb.gov.ua

For instance, in the development of the selective δ-opioid receptor agonist SL-3111, [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine], the substitution on the benzhydryl group was found to be critical for high affinity and selectivity. nih.govenamine.net The presence of a hydroxyl group at the 3'-position and a bulky tert-butyl group at the 4-position of the benzhydryl moiety were key determinants of its potent agonist activity.

Table 1: Impact of Benzhydryl Moiety Modification on Biological Activity This table is interactive. You can sort and filter the data.

| Compound | Modification on Benzhydryl Moiety | Target | Activity | Reference |

|---|---|---|---|---|

| SL-3111 | 4-tert-butyl-3'-hydroxy | δ-Opioid Receptor | High-affinity agonist | nih.govenamine.net |

| Analogue A | Unsubstituted | σ1/σ2 Receptors | Varied affinity and selectivity | dntb.gov.ua |

| Analogue B | 4-Chloro | σ1/σ2 Receptors | Altered affinity and selectivity | dntb.gov.ua |

Exploration of Substituents on the Benzyl (B1604629) Group

The N-benzyl group is another key feature of the 1-benzhydryl-4-benzylpiperazine scaffold that has been extensively modified to probe its role in ligand-receptor interactions. Alterations to the benzyl ring can influence the molecule's orientation within the binding pocket and its electronic properties.

In the pursuit of novel dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, a series of 1-benzhydryl-4-(substituted benzyl)piperazine analogues were synthesized. It was observed that the nature and position of the substituent on the benzyl ring significantly affected the inhibitory potency against both enzymes. For example, a 4-chloro substitution on the terminal phenyl ring of a related hybrid molecule resulted in promising dual inhibitory activity.

Table 2: Influence of Benzyl Group Substituents on Biological Activity This table is interactive. You can sort and filter the data.

| Compound | Substituent on Benzyl Group | Target | Activity | Reference |

|---|---|---|---|---|

| Analogue C | 4-Chloro (on a related scaffold) | COX-2/5-LOX | Promising dual inhibition | |

| Analogue D | Unsubstituted (on a related scaffold) | COX-2/5-LOX | Varied inhibition |

Derivatization and Functionalization of the Piperazine (B1678402) Ring

The piperazine ring serves as a central scaffold that can be derivatized at its nitrogen atoms and carbon atoms to fine-tune the pharmacological profile of the resulting analogues.

In the development of antitubercular agents, the piperazine core of 1-benzhydrylpiperazine (B193184) was coupled with nitrobenzenesulfonamide moieties via an amino acid linker. nih.gov This derivatization strategy led to the discovery of potent inhibitors of Mycobacterium tuberculosis. Similarly, the piperazine scaffold has been a key element in the design of antihistaminic and anthelmintic agents.

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. For this compound analogues that possess stereogenic centers, the spatial arrangement of substituents can dramatically influence their interaction with chiral biological targets such as receptors and enzymes.

In studies of δ-opioid receptor agonists, it was found that the stereochemistry at position 2 of the piperazine ring had a profound effect on affinity and potency. For instance, the introduction of a methyl group at this position in one stereoisomer resulted in high affinity, whereas a benzyl group at the same position in another stereoisomer led to a nearly 2000-fold decrease in affinity and potency at the δ-receptor. nih.govenamine.net This highlights the critical importance of stereochemical considerations in the design of potent and selective ligands.

The nature of the linker used to connect the 1-benzhydrylpiperazine core to other chemical moieties can significantly impact the resulting analogue's potency and selectivity. The linker can control the distance and relative orientation of key pharmacophoric groups, thereby influencing how the molecule fits into its biological target.

In the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids as antitubercular agents, various amino acids were employed as linkers. nih.gov While in this particular study a direct impact of the amino acid linker was not observed, the principle remains a key strategy in drug design. By varying the length, rigidity, and chemical nature of the linker, it is possible to optimize the presentation of the pharmacophoric groups to the target, which can lead to enhanced biological activity and selectivity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties. These approaches involve replacing the core scaffold or specific functional groups of a known active compound with other moieties that retain similar biological activity.

In the exploration of δ-opioid receptor ligands, researchers replaced the piperazine ring of SL-3111 with different heterocyclic templates. nih.govenamine.net These scaffold hops resulted in compounds that were significantly less potent, underscoring the importance of the piperazine-like scaffold for interaction with the δ-opioid receptor. nih.govenamine.net

A common bioisosteric replacement for the piperazine ring is the piperidine (B6355638) ring. In the context of sigma receptor ligands, a comparison between 1-aralkyl-4-benzylpiperazine and 1-aralkyl-4-benzylpiperidine derivatives revealed that the piperazine-containing compounds exhibited a different binding mode at σ1 receptors compared to their piperidine counterparts. dntb.gov.ua This suggests that even subtle changes in the scaffold can lead to significant alterations in biological activity.

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement This table is interactive. You can sort and filter the data.

| Original Scaffold/Group | Replacement Scaffold/Group | Target | Outcome | Reference |

|---|---|---|---|---|

| Piperazine (in SL-3111) | Other heterocyclic templates | δ-Opioid Receptor | Decreased potency | nih.govenamine.net |

| Piperazine | Piperidine | σ1 Receptor | Different binding mode | dntb.gov.ua |

Design of Targeted Analogues (e.g., Selective Receptor Ligands, Enzyme Inhibitors)

The this compound framework has proven to be a privileged structure for the design of a variety of targeted analogues, including selective receptor ligands and enzyme inhibitors.

Selective Receptor Ligands:

δ-Opioid Receptor Agonists: As previously mentioned, SL-3111 is a de novo designed, high-affinity, and selective nonpeptide agonist of the δ-opioid receptor. nih.govenamine.net Its design was based on a peptidomimetic approach to mimic the structure of endogenous opioid peptides.

Sigma (σ) Receptor Ligands: A series of 1-aralkyl-4-benzylpiperazine derivatives have been synthesized and identified as potent ligands for σ1 and σ2 receptors. dntb.gov.ua Some of these compounds also displayed significant affinity for serotonin (B10506) 5-HT1A receptors, suggesting their potential as atypical antipsychotic agents. dntb.gov.ua

Enzyme Inhibitors:

Acetylcholinesterase (AChE) Inhibitors: While not a direct analogue, the related 1-benzyl-4-piperidine scaffold has been utilized to develop potent and selective AChE inhibitors. This highlights the potential of the broader benzyl-piperazine/piperidine class in designing enzyme inhibitors for conditions like Alzheimer's disease.

Dual COX-2/5-LOX Inhibitors: By hybridizing the benzhydrylpiperazine core with substituted phenyl oxadiazoles, researchers have developed novel dual inhibitors of COX-2 and 5-LOX, which are key enzymes in the inflammatory pathway.

Antitubercular Agents: The coupling of 1-benzhydrylpiperazine with nitrobenzenesulfonamides has yielded potent inhibitors of Mycobacterium tuberculosis, demonstrating the utility of this scaffold in developing agents against infectious diseases. nih.gov

Table 4: Targeted Analogues of this compound This table is interactive. You can sort and filter the data.

| Compound/Analogue Series | Target | Biological Activity | Reference |

|---|---|---|---|

| SL-3111 | δ-Opioid Receptor | Selective Agonist | nih.govenamine.net |

| 1-Aralkyl-4-benzylpiperazines | σ1/σ2 Receptors, 5-HT1A Receptor | Potent Ligands | dntb.gov.ua |

| Benzhydrylpiperazine-oxadiazole hybrids | COX-2/5-LOX | Dual Inhibitors | |

| Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | Mycobacterium tuberculosis | Antitubercular Agents | nih.gov |

Metabolic Pathways and Biotransformation Studies of 1 Benzhydryl 4 Benzylpiperazine

In Vitro Metabolism in Liver Preparations (e.g., Rat, Dog)

No data is available.

Identification of Metabolites in Animal Models

No data is available.

Hydroxylation and Methylation Pathways

No data is available.

Piperazine (B1678402) Ring Degradation Products

No data is available.

Conjugate Formation (Glucuronic and Sulfuric Acid)

No data is available.

Role of Cytochrome P450 Isoenzymes (CYP) and Other Enzymes (e.g., COMT) in Metabolism

No data is available.

Species-Specific Metabolic Differences in Animal Models

No data is available.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Benzhydryl 4 Benzylpiperazine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of BZP, allowing for its separation from complex matrices prior to detection and quantification.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust technique for the quantification of BZP. In this method, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with these two phases.

Published methods demonstrate that BZP can be analyzed using a C18 column with a mobile phase typically consisting of a buffer (e.g., potassium phosphate) and an organic modifier like methanol (B129727). nih.gov Detection is commonly performed at a wavelength of 210 nm. swgdrug.org A key advantage of HPLC-UV is its suitability for routine analysis without requiring the more complex and expensive equipment of mass spectrometry. nih.gov Validation studies for similar compounds show that HPLC-UV methods can achieve excellent linearity, accuracy, and precision. who.int For example, a method for cardiovascular drugs was validated with a linearity range of 1–50 mg/L and high accuracy. researchgate.net While specific validation data for a BZP-only HPLC-UV method is not detailed in the provided sources, the principles are transferable.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 or Phenyl-Hexyl | nih.gov |

| Mobile Phase | Potassium Phosphate Buffer & Methanol | nih.gov |

| Detection Wavelength | 210 nm | swgdrug.org |

| Flow Rate | 1.0 mL/min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of BZP, particularly in seized materials and urine samples. nih.goveuropa.eu Analysis by GC-MS is often straightforward and does not require chemical modification (derivatization) of the BZP molecule. europa.eu